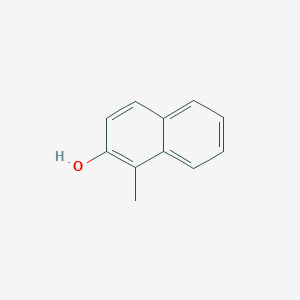

1-Methyl-2-naphthol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43747. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methylnaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7,12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOCZFGVXFNCTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=CC=CC=C12)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10148109 | |

| Record name | 1-Methyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-26-2 | |

| Record name | 1-Methyl-2-naphthol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1076-26-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Methyl-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10148109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYL-2-NAPHTHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DIH495Z3A6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1-Methyl-2-naphthol from 2-Naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-methyl-2-naphthol from the readily available starting material, 2-naphthol. Direct C1-methylation of 2-naphthol is a challenging transformation due to the propensity for O-methylation, which yields the thermodynamically favored product, 2-methoxynaphthalene. Therefore, this document focuses on a robust, multi-step indirect synthesis that allows for regioselective introduction of a methyl group at the C1 position. Alternative approaches and related reactions that functionalize the C1 position are also discussed to provide a broader context for synthetic strategy.

The principal and most viable route detailed herein involves a three-step sequence:

-

O-Acetylation of 2-naphthol to form 2-naphthyl acetate.

-

Photo-Fries rearrangement of 2-naphthyl acetate to regioselectively form 1-acetyl-2-naphthol.

-

Wolff-Kishner reduction of the acetyl group to a methyl group, yielding the target molecule, this compound.

Primary Synthetic Pathway: A Three-Step Approach

This section outlines the most practical and scientifically vetted method for the synthesis of this compound from 2-naphthol.

Overall Synthetic Workflow

The following diagram illustrates the complete synthetic route from 2-naphthol to this compound.

physical and chemical properties of 1-Methyl-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-Methyl-2-naphthol (CAS No: 1076-26-2). The information is curated for professionals in research and development, offering detailed data and insights into the compound's characteristics and synthesis.

Core Physical and Chemical Properties

This compound, with the molecular formula C₁₁H₁₀O, is an aromatic organic compound.[1][2] It belongs to the naphthol family, which are derivatives of naphthalene.[3][4] The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated view of its key characteristics.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O | [1][2] |

| Molecular Weight | 158.20 g/mol | [1] |

| CAS Number | 1076-26-2 | [5][6] |

| Melting Point | 112 °C | [7] |

| Boiling Point | 304.3 °C at 760 mmHg | [2] |

| Density | 1.144 g/cm³ | [2] |

| Refractive Index | 1.656 | [2] |

| Appearance | Solid | [8] |

| Solubility | Soluble in simple organic solvents. | [9] |

Chemical and Spectroscopic Properties

| Property | Value | Source |

| IUPAC Name | 1-methylnaphthalen-2-ol | [1] |

| pKa (estimated) | 9.65 ± 0.50 | [5] |

| LogP | 2.8538 | [2] |

| Vapor Pressure | 0.00049 mmHg at 25°C | [2] |

| Flash Point | 147.1 °C | [2] |

Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of this compound.

¹H and ¹³C NMR Spectroscopy

Note: The following data is inferred and should be confirmed with experimental analysis.

| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |

| δ (ppm) | δ (ppm) |

| ~2.4 (s, 3H, -CH₃) | ~16.0 (-CH₃) |

| ~7.1-7.9 (m, 6H, Ar-H) | ~110.0-135.0 (Ar-C) |

| ~5.0 (br s, 1H, -OH) | ~152.0 (Ar-C-OH) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3500-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3100-3000 | C-H stretch | Aromatic |

| 2960-2850 | C-H stretch | Methyl |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1260-1000 | C-O stretch | Phenol |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not widely published. However, methods for the synthesis of related naphthol derivatives provide a strong basis for its preparation.

Synthesis of 2-Methyl-1-naphthol (An Isomer)

A patented method for the synthesis of the isomer 2-methyl-1-naphthol involves the methylation of α-naphthol.[10]

Reaction: α-Naphthol is reacted with methanol in the liquid phase over an alumina catalyst.

Conditions:

-

Temperature: 320°C to 380°C

-

Pressure: 300 to 500 psig

-

Methanol:α-naphthol molar ratio: 0.1 to 1.0

-

Catalyst: Alumina, preferably derived from aluminum alkoxide hydrolysis.[10]

This process offers high selectivity for the desired product and can be adapted for the synthesis of other methylated naphthols.

Methylation of 2-Naphthol

A general method for the methylation of 2-naphthol uses dimethyl carbonate under continuous-flow gas-phase conditions.

Reaction: 2-Naphthol is methylated with dimethyl carbonate in the presence of a solid-supported potassium carbonate catalyst.

Procedure:

-

Catalyst Preparation: A solution of K₂CO₃ and poly(ethylene)glycol in water is added to Al₂O₃ beads. The water is removed by rotary evaporation, and the solid is dried in a vacuum oven.

-

Reaction Setup: A liquid pump carries the reaction mixture of 2-naphthol and dimethyl carbonate into a reaction column containing the catalyst, heated to 180°C.

-

Product Collection: The gaseous products are cooled and collected using a water condenser.

This "green chemistry" approach offers high yield and reduces the use of toxic reagents.

Reactivity and Stability

Naphthols are known to undergo oxidation reactions. Studies on 1- and 2-naphthol show that they react with oxidizing radicals, such as the hydroxyl radical (•OH), primarily through addition to the aromatic ring. The preliminary oxidation products are typically dihydroxy naphthalenes and naphthoquinones.

Like other naphthols, this compound is expected to be sensitive to light and should be stored accordingly. The compound is stable under standard conditions but may form explosive mixtures with air upon intense heating.

Logical Relationships and Workflows

Based on the available literature, there are no complex signaling pathways or intricate experimental workflows associated with this compound that would necessitate visualization using Graphviz. The primary chemical transformations are straightforward synthetic reactions. For clarity, a simplified logical flow of a potential synthesis is described below.

Caption: A simplified workflow for the potential synthesis of this compound.

References

- 1. This compound | C11H10O | CID 95939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound|1076-26-2 - MOLBASE Encyclopedia [m.molbase.com]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. 2-Naphthol | C10H8O | CID 8663 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1076-26-2 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. 1-Naphthol - Wikipedia [en.wikipedia.org]

- 9. files.core.ac.uk [files.core.ac.uk]

- 10. sigmaaldrich.com [sigmaaldrich.com]

1-Methyl-2-naphthol spectroscopic data (¹H NMR, ¹³C NMR, IR, MS)

Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the aromatic compound 1-methyl-2-naphthol (C₁₁H₁₀O). Due to the limited availability of published experimental spectra for this specific compound in public databases, this document presents a detailed analysis based on predicted values and data from structurally similar compounds, including its isomer 2-methyl-1-naphthol and the parent compound 2-naphthol. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the expected spectroscopic characteristics of this compound across ¹H NMR, ¹³C NMR, IR, and MS modalities. Detailed experimental protocols for acquiring such data are also provided.

Introduction

This compound is a derivative of naphthalene, belonging to the naphthol family. Its chemical structure, featuring a hydroxyl group and a methyl group on the naphthalene ring, makes it a subject of interest in synthetic chemistry and potentially in the development of new chemical entities. Spectroscopic analysis is fundamental for the unambiguous identification and characterization of such molecules. This guide synthesizes the expected spectroscopic signature of this compound to aid in its identification and further research.

Predicted and Comparative Spectroscopic Data

The following sections present the predicted and comparative spectroscopic data for this compound. It is important to note that the NMR data are predicted based on established principles of substituent effects on aromatic systems and by comparison with the known experimental data of 2-naphthol and 2-methyl-1-naphthol.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The chemical shifts are influenced by the electron-donating effects of the hydroxyl and methyl groups.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -OH | ~5.0 | Singlet (broad) | Chemical shift can vary with concentration and solvent. |

| -CH₃ | ~2.3 | Singlet | |

| Aromatic-H | 7.0 - 8.0 | Multiplets | Complex splitting patterns due to coupling between adjacent protons. |

Note: Predicted values are based on the analysis of substituent effects and comparison with isomers such as 2-methyl-1-naphthol, which shows aromatic protons in the range of 7.2-8.1 ppm and a methyl signal around 2.4 ppm.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the eleven unique carbon atoms in the this compound molecule. The chemical shifts are predicted based on the known values for 2-naphthol and the expected influence of the methyl group.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| -CH₃ | ~15-20 | |

| Aromatic C-O | ~150-155 | Deshielded due to the oxygen atom. |

| Aromatic C-CH₃ | ~120-125 | |

| Other Aromatic C-H | ~110-130 | |

| Quaternary Aromatic C | ~130-140 |

Note: These predictions are informed by the experimental data for 2-naphthol, which shows carbon signals in the aromatic region between approximately 109 and 154 ppm.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1500 - 1600 | Medium to Strong |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-H out-of-plane bend | 750 - 900 | Strong |

Note: These expected absorptions are based on general IR correlation tables and data for similar phenolic and naphthalenic compounds.[4]

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

| m/z | Assignment | Notes |

| 158 | [M]⁺ | Molecular ion peak. The exact mass is 158.0732 g/mol .[5] |

| 143 | [M-CH₃]⁺ | Loss of a methyl radical. |

| 130 | [M-CO]⁺ | Loss of carbon monoxide. |

| 129 | [M-CHO]⁺ | Loss of a formyl radical. |

Note: The molecular formula is C₁₁H₁₀O.[5] Fragmentation patterns are predicted based on the general behavior of aromatic alcohols under electron ionization.[6]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Ensure the sample height in the tube is adequate for the spectrometer (typically around 4-5 cm).

-

-

¹H NMR Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. A spectral width of 12-15 ppm is typically sufficient.

-

Process the data by applying Fourier transformation, phase correction, and baseline correction.

-

-

¹³C NMR Acquisition:

-

Use the same sample as for ¹H NMR.

-

Tune the probe to the ¹³C frequency.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A spectral width of 200-220 ppm is generally used.

-

A larger number of scans will be required compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Process the data similarly to the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

For a solid sample, use a direct insertion probe. Place a small amount of this compound into a capillary tube at the end of the probe.

-

-

Ionization (Electron Ionization - EI):

-

Insert the probe into the ion source of the mass spectrometer.

-

Heat the probe to volatilize the sample into the ion source.

-

Bombard the gaseous sample molecules with a beam of electrons (typically at 70 eV) to induce ionization and fragmentation.

-

-

Mass Analysis and Detection:

-

Accelerate the resulting ions into the mass analyzer (e.g., quadrupole, time-of-flight).

-

Separate the ions based on their mass-to-charge ratio (m/z).

-

Detect the ions to generate the mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Conclusion

This technical guide provides a foundational spectroscopic profile of this compound. While direct experimental data is not widely available, the predicted and comparative data presented herein offer valuable insights for the identification and characterization of this compound. The detailed experimental protocols serve as a practical resource for researchers aiming to acquire and analyze the spectroscopic data of this compound and related compounds. Further experimental validation is encouraged to confirm and expand upon the information provided in this guide.

References

- 1. 2-METHYL-1-NAPHTHOL(7469-77-4) 1H NMR [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 2-Naphthol(135-19-3) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C11H10O | CID 95939 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1-Methyl-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characteristics of 1-methyl-2-naphthol, a derivative of the versatile chemical intermediate 2-naphthol. A thorough search of crystallographic databases and the scientific literature reveals a notable absence of a publicly available single-crystal X-ray diffraction study for this compound. Consequently, this guide presents a detailed analysis based on the crystal structures of closely related 1-substituted-2-naphthol derivatives to infer the expected molecular geometry and packing characteristics of this compound. Furthermore, this document outlines the standard experimental protocols for single-crystal X-ray crystallography, providing a methodological framework for future studies. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and drug development by providing foundational structural insights and methodologies.

Introduction

This compound is an aromatic organic compound with the chemical formula C₁₁H₁₀O. It belongs to the naphthol family, which are derivatives of naphthalene. Naphthols and their derivatives are significant precursors in the synthesis of various dyes, pigments, pharmaceuticals, and agrochemicals. The introduction of a methyl group at the 1-position of 2-naphthol can influence its chemical reactivity, physical properties, and biological activity. Understanding the three-dimensional arrangement of atoms in the solid state is crucial for elucidating structure-property relationships and for the rational design of new molecules with desired functionalities.

While experimental data for this compound's crystal structure is not currently available in open-access crystallographic databases, we can predict its structural parameters by examining analogous compounds. This guide will leverage data from structurally similar molecules to provide a robust predictive analysis of this compound's solid-state conformation.

Predicted Crystal Structure and Molecular Geometry of this compound

In the absence of direct experimental data for this compound, the crystal structures of related 1-substituted-2-naphthol derivatives provide valuable insights into the expected molecular geometry and intermolecular interactions. Analysis of compounds such as 1-[Morpholino(phenyl)methyl]-2-naphthol and 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol reveals key structural features that are likely to be conserved in this compound.

The naphthalene ring system is expected to be nearly planar. The hydroxyl group at the 2-position and the methyl group at the 1-position will likely lie in or close to the plane of the naphthalene rings. Intramolecular hydrogen bonding is not anticipated for this compound in a monomeric state, but intermolecular hydrogen bonds between the hydroxyl groups of adjacent molecules are expected to be a dominant feature in the crystal packing, leading to the formation of chains or other supramolecular assemblies.

Data from Structurally Related Compounds

To provide a quantitative basis for the predicted geometry of this compound, crystallographic data from closely related compounds are summarized below.

Crystallographic Data of 1-[Morpholino(phenyl)methyl]-2-naphthol

| Parameter | Value[1] |

| Chemical Formula | C₂₁H₂₁NO₂ |

| Molecular Weight | 319.39 g/mol |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 10.698(2) |

| b (Å) | 19.052(4) |

| c (Å) | 16.810(3) |

| β (°) | 101.13(3) |

| Volume (ų) | 3361.5(12) |

| Z | 8 |

| Temperature (K) | 293 |

Crystallographic Data of 1-[(Butylamino)(phenyl)methyl]naphthalen-2-ol

| Parameter | Value[2] |

| Chemical Formula | C₂₁H₂₃NO |

| Molecular Weight | 305.40 g/mol |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 10.842(7) |

| b (Å) | 16.651(7) |

| c (Å) | 9.787(6) |

| Volume (ų) | 1766.9(17) |

| Z | 4 |

| Temperature (K) | 293 |

Experimental Protocols: Single-Crystal X-ray Diffraction

The determination of a crystal structure is a definitive method for elucidating the three-dimensional arrangement of atoms in a solid. The following section details a standard experimental protocol for single-crystal X-ray diffraction, which would be applicable for determining the crystal structure of this compound.

Crystal Growth

Single crystals of sufficient size and quality are paramount for a successful X-ray diffraction experiment. For a compound like this compound, which is a solid at room temperature, several crystallization techniques can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.

-

Slow Cooling: A saturated solution at an elevated temperature is slowly cooled, allowing crystals to form as the solubility decreases.

-

Vapor Diffusion: A solution of the compound is placed in a small open container, which is then placed in a larger sealed container containing a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.

Data Collection

A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The diffractometer is equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms.

The data collection process involves rotating the crystal through a series of angles while it is irradiated with X-rays. The diffraction pattern, consisting of a set of reflections at specific angles and intensities, is recorded by the detector.

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters and the space group. The phase problem is then solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.

This initial model is then refined against the experimental data using a least-squares method. The refinement process involves adjusting the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit, and the residual electron density map.

Visualization of Crystallographic Workflow

The logical workflow for determining the crystal structure of a compound like this compound is depicted in the following diagram.

Conclusion

While a definitive crystal structure of this compound remains to be determined, this guide provides a comprehensive overview of its expected molecular geometry and solid-state characteristics based on the analysis of closely related compounds. The provided experimental protocols offer a clear roadmap for future crystallographic studies of this compound. The elucidation of the precise three-dimensional structure of this compound will be invaluable for understanding its chemical behavior and for the development of new materials and therapeutic agents. It is our hope that this technical guide will stimulate further research into the structural chemistry of this and other important naphthol derivatives.

References

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Methyl-2-naphthol, a crucial compound in various research and development applications. Understanding these properties is paramount for its effective use in formulation, synthesis, and analytical development. This document compiles available data, outlines detailed experimental protocols for its determination, and presents visual workflows to facilitate comprehension.

Physicochemical Properties of this compound

This compound is an aromatic organic compound with a hydroxyl group and a methyl group attached to a naphthalene core. Its structure influences its chemical reactivity, solubility, and stability.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₀O | - |

| Molecular Weight | 158.20 g/mol | - |

| Melting Point | 81.58 °C | [1] |

| Boiling Point | 298.11 °C | [1] |

| Water Solubility | 323.95 mg/L | [1] |

| Appearance | Solid |

Solubility of this compound

The solubility of this compound is a critical parameter for its application in solution-based reactions, formulations, and analytical testing. While quantitative data in a wide range of organic solvents is limited in publicly available literature, its general solubility can be inferred from its chemical structure and data on analogous compounds like 1-naphthol and 2-naphthol. Naphthols are generally soluble in simple organic solvents.

Table 2.1: Solubility of this compound in Various Solvents

| Solvent | Quantitative Solubility (g/L) | Qualitative Solubility | Temperature (°C) |

| Water | 0.324 | Slightly Soluble | Not Specified |

| Ethanol | Data not available | Expected to be Soluble | - |

| Methanol | Data not available | Expected to be Soluble | - |

| Acetone | Data not available | Expected to be Soluble | - |

| Diethyl Ether | Data not available | Expected to be Soluble | - |

| Chloroform | Data not available | Expected to be Soluble | - |

| Toluene | Data not available | Expected to be Soluble | - |

| Benzene | Data not available | Very Soluble (for Naphthalene) | - |

| Isooctane | Used as a solvent for a 100 µg/mL standard solution | Soluble | Not Specified |

Note: The qualitative solubility in many organic solvents is inferred from the behavior of similar naphthol compounds.

Stability of this compound

The stability of this compound is influenced by several factors, including light, temperature, pH, and the presence of oxidizing agents. Understanding its degradation pathways is essential for determining appropriate storage conditions and shelf-life.

Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, related compounds like naphthalene and methylnaphthalenes undergo metabolic degradation involving oxidation.[1][2] For instance, Pseudomonas putida CSV86 degrades 1-methylnaphthalene through two primary pathways: one involving ring hydroxylation and the other involving oxidation of the methyl group to form 1-naphthoic acid.[1] It is plausible that this compound could undergo similar oxidative degradation, potentially leading to the formation of quinone-type structures or further hydroxylated derivatives.

Influence of Environmental Factors

-

Light: Naphthols can be susceptible to photo-oxidation. Exposure to UV light may lead to degradation.

-

Temperature: Elevated temperatures can accelerate degradation reactions.

-

pH: The stability of the hydroxyl group is pH-dependent. In alkaline conditions, the formation of the naphthoxide ion could increase its susceptibility to oxidation.

-

Oxidizing Agents: Contact with strong oxidizing agents should be avoided as this can lead to rapid degradation.

Table 3.1: Stability Profile of this compound (Anticipated)

| Condition | Effect on Stability | Potential Degradation Products |

| UV Light Exposure | Likely to cause degradation | Oxidized derivatives, quinones |

| Elevated Temperature | Accelerated degradation | - |

| Acidic pH | Generally stable | - |

| Neutral pH | Generally stable | - |

| Alkaline pH | Potential for increased oxidation | Oxidized derivatives |

| Presence of Oxidizing Agents | Rapid degradation | - |

Experimental Protocols

This section provides detailed methodologies for the determination of solubility and stability of this compound.

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes the widely accepted isothermal shake-flask method for determining the equilibrium solubility of a solid compound in a liquid solvent.

Materials:

-

This compound (analytical standard)

-

Selected solvents (e.g., water, ethanol, methanol, acetone, toluene)

-

Thermostatic shaker bath

-

Analytical balance

-

Volumetric flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of each solvent in sealed glass vials. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Shake the vials for a sufficient time (e.g., 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease shaking and allow the vials to stand in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted solution using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility (S) using the following formula:

S (g/L) = C × DF

Where:

-

C is the concentration of the diluted solution (g/L)

-

DF is the dilution factor

-

Visualization of Solubility Determination Workflow:

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Protocol for Stability Assessment

This protocol outlines a forced degradation study to assess the stability of this compound under various stress conditions.

Materials:

-

This compound (analytical standard)

-

Selected solvent (in which the compound is soluble and stable under control conditions)

-

Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

-

Hydrogen peroxide (H₂O₂) for oxidative stress

-

Photostability chamber with controlled UV and visible light output

-

Temperature-controlled ovens

-

HPLC system with a UV detector (preferably a photodiode array detector for peak purity analysis)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Add HCl to the stock solution to achieve a final concentration of 0.1 N HCl.

-

Alkaline Hydrolysis: Add NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH.

-

Oxidative Degradation: Add H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂.

-

Thermal Degradation: Place vials of the stock solution in ovens at elevated temperatures (e.g., 40°C, 60°C, 80°C).

-

Photostability: Expose vials of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Analysis:

-

Neutralize the acidic and alkaline samples before analysis.

-

Analyze all samples by a stability-indicating HPLC method. The method should be able to separate the intact this compound from its degradation products.

-

Determine the percentage of this compound remaining at each time point.

-

If possible, identify major degradation products using techniques like LC-MS.

-

Visualization of Stability Testing Workflow:

Caption: Workflow for Stability Assessment through Forced Degradation Studies.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound. While specific quantitative data for its behavior in a wide array of organic solvents and under various stress conditions remains an area for further investigation, the provided protocols offer a robust framework for researchers to generate this critical data. The presented information, drawing upon data from analogous compounds, serves as a valuable resource for guiding formulation development, analytical method design, and ensuring the reliable application of this compound in scientific research.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 1-Methyl-2-naphthol

Abstract

1-Methyl-2-naphthol is a substituted naphthalene derivative with significant potential in organic synthesis and medicinal chemistry. Understanding its reactivity towards electrophiles is crucial for the development of novel compounds and synthetic methodologies. This guide provides a comprehensive overview of the anticipated electrophilic substitution reactions of this compound, including nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the limited availability of direct experimental data for this specific substrate, this document leverages established principles of electrophilic aromatic substitution and draws analogies from the well-documented reactivity of 2-naphthol and related derivatives. The guide includes predicted regioselectivity, detailed hypothetical experimental protocols, and quantitative data from analogous systems to provide a robust predictive framework for researchers.

Introduction: Structure and Predicted Reactivity

This compound possesses a naphthalene core functionalized with a hydroxyl (-OH) group at the C2 position and a methyl (-CH3) group at the C1 position. The reactivity and regioselectivity of the naphthalene ring in electrophilic aromatic substitution (EAS) are governed by the electronic effects of these substituents.

-

Hydroxyl Group (-OH): The hydroxyl group at C2 is a powerful activating group due to the +M (mesomeric) effect, where its lone pairs of electrons delocalize into the aromatic system. It strongly directs incoming electrophiles to the ortho (C1, C3) and para (C6) positions.

-

Methyl Group (-CH3): The methyl group at C1 is a weakly activating group through the +I (inductive) effect and hyperconjugation. It directs electrophiles to its ortho (C2, C8) and para (C4) positions.

In this compound, the directing effects of these two groups are combined. The hydroxyl group is the more powerful activator and its directing influence will dominate. Since the C1 position is already substituted (blocked) by the methyl group, the most electronically activated and sterically accessible position for electrophilic attack is the C3 position. The C4 position is sterically hindered by the peri-hydrogen at C5, and electronically deactivated by the meta-relationship to the hydroxyl group. Therefore, electrophilic substitution on this compound is strongly predicted to occur at the C3 position .

Caption: Predicted Regioselectivity in this compound.

Core Electrophilic Substitution Reactions

This section details the primary electrophilic substitution reactions. The experimental protocols are adapted from established procedures for structurally similar naphthols and phenols, providing a strong starting point for laboratory investigation.

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring. The reaction is typically carried out with a mixture of nitric acid and sulfuric acid. For activated substrates like naphthols, milder conditions, such as nitric acid in acetic acid, are often employed to prevent oxidation and polysubstitution.

Predicted Reaction: Substitution is expected to occur exclusively at the C3 position to yield 1-methyl-3-nitro-2-naphthol.

Hypothetical Experimental Protocol (Adapted from Nitration of 2-Naphthol Derivatives):

-

Dissolve this compound (1.0 eq) in glacial acetic acid in a flask equipped with a magnetic stirrer and placed in an ice-water bath to maintain a temperature of 0-5 °C.

-

Slowly add a solution of concentrated nitric acid (1.1 eq) in glacial acetic acid dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.

-

Pour the reaction mixture into a beaker of ice water.

-

Collect the resulting yellow precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the solid.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 1-methyl-3-nitro-2-naphthol.

Halogenation (Bromination)

Halogenation involves the introduction of a halogen atom (e.g., Br, Cl) onto the ring. Bromination of activated aromatic compounds is readily achieved using molecular bromine in a suitable solvent, such as acetic acid or dichloromethane.

Predicted Reaction: The reaction is predicted to yield 3-bromo-1-methyl-2-naphthol as the sole product under mild conditions.

Hypothetical Experimental Protocol (Adapted from Bromination of 2-Naphthol):

-

Dissolve this compound (1.0 eq) in glacial acetic acid or dichloromethane in a flask protected from light.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in the same solvent dropwise over 30 minutes with constant stirring.

-

After the addition, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the disappearance of the bromine color.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.

-

If using an organic solvent like dichloromethane, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization from a suitable solvent like hexane or ethanol.

Sulfonation

Sulfonation, the introduction of a sulfonic acid (-SO3H) group, is a reversible reaction whose outcome can be controlled by temperature.

Predicted Reaction:

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., room temperature), the reaction is under kinetic control, and the electrophile is expected to attack the most activated C3 position, yielding 1-methyl-2-hydroxy-naphthalene-3-sulfonic acid .

-

Thermodynamic Control (High Temperature): At higher temperatures, the reaction favors the more sterically stable product. While C3 is electronically favored, rearrangement to other positions could occur, though it is less common for highly activated naphthols. The C3-sulfonated product is expected to be the major product even under thermodynamic control.

Hypothetical Experimental Protocol (Kinetic Conditions):

-

Place this compound (1.0 eq) in a flask and cool to 0 °C.

-

Slowly add concentrated sulfuric acid (2.0 eq) dropwise with vigorous stirring, maintaining the temperature below 20 °C.

-

Stir the resulting viscous mixture at room temperature for 4-6 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, collect it by filtration. If not, salting out with sodium chloride may be necessary.

-

Wash the product with a cold, saturated NaCl solution and dry.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst (e.g., AlCl3). The resulting ketone is deactivated, preventing further acylation.

Predicted Reaction: Acylation is expected to occur at the C3 position, yielding 3-acyl-1-methyl-2-naphthol. The hydroxyl group can complex with the Lewis acid, so an excess of the catalyst is often required.

Hypothetical Experimental Protocol (Adapted from Acylation of 2-Naphthol):

-

Suspend anhydrous aluminum chloride (2.5 eq) in a solvent such as nitrobenzene or 1,2-dichloroethane under an inert atmosphere (N2).

-

Add the acyl chloride (e.g., acetyl chloride, 1.2 eq) dropwise to the suspension at 0 °C.

-

Add a solution of this compound (1.0 eq) in the same solvent dropwise, keeping the temperature below 10 °C.

-

Allow the reaction to stir at room temperature for 12-24 hours.

-

Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the resulting ketone by column chromatography or recrystallization.

Data from Analogous Systems: Reactions of 2-Naphthol

While specific quantitative data for this compound is scarce, the well-studied reactions of 2-naphthol provide a valuable reference. In 2-naphthol, the primary site of electrophilic attack is the highly activated C1 position.

| Reaction | Electrophile/Reagents | Solvent | Temp (°C) | Major Product | Yield (%) | Reference |

| Nitration | HNO₃ / Acetic Acid | Acetic Acid | 0-10 | 1-Nitro-2-naphthol | ~90% | [1] |

| Bromination | Br₂ | Dichloromethane | 0 | 1-Bromo-2-naphthol | >95% | [2] |

| Sulfonation | SO₃ | Tetrachloroethane | 20-25 | 2-Naphthol-1-sulfonic acid | High | [3] |

| Acylation | Acetyl Chloride / AlCl₃ | Nitrobenzene | RT | 1-Acetyl-2-naphthol | Good | [4] |

| Alkylation | Allylic Alcohols / p-TsOH | Acetonitrile | RT | 1-Allyl-2-naphthol | up to 96% | [5] |

This table presents typical results for 2-naphthol to serve as a comparative baseline for predicting the reactivity of this compound, where substitution is expected at C3.

Mechanistic and Workflow Visualizations

Caption: General Mechanism of Electrophilic Substitution.

Caption: Experimental Workflow for a Hypothetical Nitration.

Conclusion and Future Outlook

This technical guide establishes a predictive framework for the electrophilic substitution reactions of this compound. Based on fundamental principles of organic chemistry and data from analogous compounds, electrophilic attack is overwhelmingly directed to the C3 position. The provided hypothetical protocols offer robust starting points for the synthesis of novel 3-substituted-1-methyl-2-naphthol derivatives.

For professionals in drug development and materials science, these derivatives represent a class of scaffolds with significant potential. The ortho-relationship of the newly introduced substituent at C3 with the existing methyl and hydroxyl groups can be exploited to fine-tune steric and electronic properties, modulate intramolecular hydrogen bonding, and create unique chelating environments for metal complexes. Experimental validation of these predictions is a necessary next step and will undoubtedly open new avenues for the application of this versatile chemical entity.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. theses.gla.ac.uk [theses.gla.ac.uk]

- 3. US1934216A - Sulphonation of beta-naphthol - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Catalytic, regioselective Friedel–Crafts alkylation of beta-naphthol - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ05580A [pubs.rsc.org]

An In-depth Technical Guide to the Oxidation and Reduction Reactions of 1-Methyl-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the oxidation and reduction reactions of 1-methyl-2-naphthol, a key intermediate in various chemical syntheses. The document details reaction pathways, product profiles, and quantitative data, offering valuable insights for professionals in chemical research and drug development.

Oxidation of this compound

The oxidation of this compound is a crucial transformation, primarily yielding 2-methyl-1,4-naphthoquinone, also known as menadione or vitamin K3. This section explores various methodologies to achieve this conversion, including catalytic oxidation and the use of specific oxidizing agents.

Catalytic Oxidation with Hydrogen Peroxide

A green and efficient method for the synthesis of 2-methyl-1,4-naphthoquinone involves the catalytic oxidation of this compound using hydrogen peroxide (H₂O₂) as the oxidant. Mesoporous titanium silicates, such as Ti-MMM-2, have proven to be effective catalysts for this reaction, offering high selectivity and complete substrate conversion.[1] The use of this compound as a starting material is advantageous as it circumvents the formation of byproducts like 6-methyl-1,4-naphthoquinone that can arise from the oxidation of 2-methylnaphthalene.[1]

Oxidation with Fremy's Salt

Fremy's salt (potassium nitrosodisulfonate, (KSO₃)₂NO•) is a stable inorganic radical that serves as a selective oxidizing agent for phenols, converting them to the corresponding quinones in a reaction known as the Teuber reaction.[2][3] This method is highly effective for the oxidation of this compound to 2-methyl-1,4-naphthoquinone. The reaction typically proceeds in a buffered aqueous or biphasic system.[4]

Salcomine-Catalyzed Oxidation

Salcomine, a cobalt-salen complex, acts as a homogeneous catalyst for the oxidation of phenols using molecular oxygen.[5][6] This complex can activate molecular oxygen to form a reactive species that oxidizes the phenol to a p-benzoquinone if the para position is unsubstituted. For this compound, this would lead to the formation of 2-methyl-1,4-naphthoquinone.

Quantitative Data for Oxidation Reactions

| Starting Material | Oxidizing Agent/Catalyst | Solvent | Temperature | Product | Yield/Selectivity | Reference |

| This compound | H₂O₂ / Ti-MMM-2 | Not specified | Not specified | 2-Methyl-1,4-naphthoquinone | 78% selectivity at complete conversion | [1] |

| 3,4-Dimethylphenol | Fremy's Salt | Water/Diethyl ether | Room Temp. | 3,4-Dimethyl-o-benzoquinone | 49-50% yield | [4] |

| 2,6-disubstituted phenols | O₂ / Salcomine | Chloroform or Methanol | Room Temp. | Corresponding p-benzoquinone | Main product | [5] |

Experimental Protocols for Oxidation

Protocol 1: Catalytic Oxidation using H₂O₂ and Ti-MMM-2 Catalyst (Adapted from[1])

-

To a solution of this compound in a suitable solvent (e.g., acetone), add the Ti-MMM-2 catalyst.

-

Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

-

Add aqueous hydrogen peroxide (30% w/w) dropwise to the reaction mixture over a period of time. To improve selectivity, stepwise addition of the substrate can be employed.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until complete conversion of the starting material.

-

After completion, cool the reaction mixture and filter to remove the catalyst.

-

The filtrate is then concentrated under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 2-methyl-1,4-naphthoquinone.

Protocol 2: Oxidation with Fremy's Salt (Teuber Reaction) (Adapted from[4])

-

Prepare a buffer solution of sodium dihydrogen phosphate in distilled water in a separatory funnel.

-

Add Fremy's salt (dipotassium nitrosodisulfonate) to the buffer solution and shake to dissolve the purple radical.

-

In a separate flask, dissolve this compound in diethyl ether.

-

Quickly add the ethereal solution of the naphthol to the aqueous solution of Fremy's salt.

-

Shake the mixture vigorously for approximately 20-30 minutes. The color of the aqueous layer will change from purple to red-brown.

-

Separate the organic layer. Extract the aqueous layer with chloroform.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure at a low temperature (20-23 °C).

-

The resulting crude 2-methyl-1,4-naphthoquinone can be purified by slurrying with cold ether and filtering, or by recrystallization.

Reaction Pathway: Oxidation of this compound

Caption: Oxidation pathways of this compound to 2-Methyl-1,4-naphthoquinone.

Reduction of this compound

The reduction of this compound can proceed via hydrogenation of the aromatic ring system to yield tetrahydro and decahydro derivatives. The specific products depend on the catalyst and reaction conditions employed.

Asymmetric Transfer Hydrogenation

A notable development in the reduction of substituted naphthols is asymmetric transfer hydrogenation. This method allows for the stereoselective reduction of the unsubstituted aromatic ring. For 2-methyl-1-naphthol, this reaction yields the corresponding chiral 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol with high yield and excellent enantioselectivity.[7][8] This one-pot reaction often involves a bimetallic cooperative system with a heterogeneous catalyst (e.g., Pd/C) for the initial partial hydrogenation to a ketone intermediate, followed by asymmetric reduction with a second chiral homogeneous catalyst (e.g., a Ru-complex).[7][8]

Catalytic Hydrogenation

Conventional catalytic hydrogenation using catalysts such as rhodium on alumina can be employed for the complete reduction of the naphthol ring system to decalin derivatives.[9] While specific data for this compound is scarce, the procedure for 1-naphthol can be adapted, which typically yields a mixture of decalol isomers.

Quantitative Data for Reduction Reactions

| Starting Material | Reducing Agent/Catalyst | Solvent | Temperature | Product | Yield/Selectivity | Reference |

| 2-Methyl-1-naphthol | HCOONa / Pd/C then Chiral Ru-complex | HFIP then MeOH | 90 °C then RT | Chiral 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol | 73% yield, cis:trans 77:23, 99% ee (cis), 98% ee (trans) | [7] |

| 1-Naphthol | H₂ / 5% Rh-on-alumina | 95% Ethanol | Room Temp. | 1-Decalol isomers | High yield | [9] |

Experimental Protocols for Reduction

Protocol 3: Asymmetric Transfer Hydrogenation (Adapted from[7])

-

In a thick-walled glass tube equipped with a magnetic stirrer, add 2-methyl-1-naphthol (0.1 mmol), Pd/C (2.5 mol %), sodium formate (1.0 mmol), and hexafluoroisopropanol (HFIP, 1.0 mL).

-

Reflux the mixture at 90 °C under a nitrogen atmosphere for 10 hours.

-

Cool the reaction mixture to room temperature.

-

To the resulting mixture, add the chiral Ru-catalyst (e.g., (R,R)-C11, 5.0 mol %), cesium carbonate (20 mol %), and methanol (1.0 mL).

-

Stir the solution at room temperature for 24 hours under a nitrogen atmosphere.

-

Upon completion, the product can be isolated and purified by standard chromatographic techniques to give chiral 1-methyl-1,2,3,4-tetrahydronaphthalen-2-ol.

Protocol 4: Catalytic Hydrogenation to Decalol Derivatives (Adapted from[9])

-

Flush a Parr hydrogenation bottle with nitrogen and add 5% rhodium-on-alumina catalyst.

-

Cautiously wet the catalyst with 95% ethanol.

-

Add a solution of this compound in 95% ethanol containing a small amount of acetic acid to the bottle.

-

Shake the mixture in a Parr apparatus under an initial hydrogen pressure of 55-60 p.s.i.

-

Continue the reaction until the theoretical amount of hydrogen is absorbed (typically several hours).

-

Remove the catalyst by suction filtration and wash with ethanol.

-

Concentrate the combined ethanol solutions to yield the crude product, which is a mixture of 1-methyldecalol isomers. Purification can be achieved by distillation or chromatography.

Reaction Pathway: Reduction of this compound

Caption: Reduction pathways of this compound.

Biological Activity and Drug Development Perspectives

Naphthol derivatives are of significant interest to the pharmaceutical industry due to their wide range of biological activities.

-

Antimicrobial and Antifungal Activity: Derivatives of 2-naphthol, particularly 1-aminoalkyl-2-naphthols, have demonstrated potent antimicrobial activity against multidrug-resistant (MDR) bacterial strains and strong antifungal properties. For instance, certain derivatives show lower minimum inhibitory concentrations (MIC) against MDR Pseudomonas aeruginosa and Staphylococcus aureus compared to standard antibiotics like ciprofloxacin.

-

Anticancer Potential: Various aminobenzylnaphthols and other derivatives have been synthesized and evaluated for their cytotoxic effects against several cancer cell lines. Some compounds have shown IC₅₀ values comparable to the chemotherapy agent 5-Fluorouracil.

-

Antioxidant Properties: Naphthols and their metabolites can exhibit significant free radical scavenging activity. This antioxidant potential is an important consideration in their toxicological profiles and potential therapeutic applications.

The synthetic routes for modifying the this compound scaffold, such as the Betti reaction to produce 1-aminoalkyl-2-naphthols, provide a versatile platform for generating libraries of compounds for drug discovery screening.

Experimental Workflow for Biological Screening

Caption: Workflow for the development of drugs derived from this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Frémy's salt - Wikipedia [en.wikipedia.org]

- 3. sciencemadness.org [sciencemadness.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. scite.ai [scite.ai]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. chinesechemsoc.org [chinesechemsoc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Photochemical Properties of 1-Methyl-2-naphthol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photochemical properties of 1-Methyl-2-naphthol. Given the limited direct literature on this specific compound, this guide draws upon established principles and experimental data from closely related naphthol derivatives to offer valuable insights for researchers, scientists, and professionals in drug development. The information presented covers key photophysical parameters, potential photochemical reactions, and detailed experimental protocols that can be adapted for the study of this compound.

Introduction to the Photochemistry of Naphthols

Naphthols, including this compound, are bicyclic aromatic compounds that exhibit interesting photochemical behaviors due to their extended π-electron systems. Upon absorption of ultraviolet (UV) light, these molecules are promoted to electronically excited states, from which they can undergo a variety of photophysical and photochemical processes. These processes include fluorescence emission, intersystem crossing to triplet states, and photochemical reactions such as photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and the formation of reactive intermediates like quinone methides. Understanding these properties is crucial for applications in areas such as photodynamic therapy, photosensitization, and the design of photoresponsive materials.

Photophysical Properties

While specific quantitative photophysical data for this compound is not extensively reported, the following table summarizes typical values for the parent compound, 2-naphthol, which are expected to be a reasonable approximation. The methyl group at the 1-position is anticipated to cause slight red shifts (bathochromic shifts) in the absorption and emission spectra due to its electron-donating inductive effect.

| Property | 2-Naphthol | This compound (Predicted) | Solvent |

| Absorption Maximum (λ_max) | ~331 nm | ~335-340 nm | Ethanol |

| Emission Maximum (λ_em) | ~354 nm | ~358-365 nm | Ethanol |

| Fluorescence Quantum Yield (Φ_f) | Not widely reported, but generally moderate for naphthols | Moderate | Various |

Note: The predicted values for this compound are estimations based on the known effects of alkyl substituents on the spectral properties of aromatic systems. Experimental verification is highly recommended.

Key Photochemical Reactions

The photochemistry of naphthol derivatives is rich and can be harnessed for various synthetic and biomedical applications. Key photochemical reactions relevant to this compound include the formation of quinone methides and photoamination.

Formation of Quinone Methides

Upon UV irradiation, naphthols can undergo dehydration to form highly reactive intermediates known as quinone methides (QMs). These species are electrophilic and can readily react with various nucleophiles. The formation of QMs from this compound would proceed via the excited state, leading to a versatile intermediate for chemical synthesis and potential biological applications, such as DNA alkylation.

Caption: Photochemical formation of a quinone methide intermediate from this compound.

Photoamination

Irradiation of alkenyl-substituted naphthols in the presence of amines can lead to the formation of aminoalkyl-naphthols. This photoamination reaction proceeds via a photoinduced proton transfer mechanism from the naphthol to the amine in the excited state. While this compound itself is not an alkenyl-naphthol, this reaction highlights a potential pathway for functionalization if an appropriate alkenyl group were introduced to the molecule.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to characterize the photochemical properties of this compound. These protocols are based on standard laboratory practices for similar aromatic compounds.

Synthesis of this compound

A common route for the synthesis of this compound involves the methylation of 2-naphthol.

Materials:

-

2-Naphthol

-

Dimethyl sulfate (DMS) or Methyl iodide (CH₃I)

-

Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

-

Methanol or Ethanol

-

Diethyl ether or Dichloromethane

-

Hydrochloric acid (HCl, dilute)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator, and standard glassware.

Procedure:

-

Dissolve 2-naphthol in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

Add a base (e.g., NaOH or K₂CO₃) to the solution to deprotonate the hydroxyl group, forming the naphthoxide salt.

-

Slowly add the methylating agent (e.g., dimethyl sulfate or methyl iodide) to the reaction mixture at room temperature or under gentle heating.

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and remove the solvent using a rotary evaporator.

-

Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water and brine.

-

Acidify the aqueous layer with dilute HCl and extract with an organic solvent to recover any unreacted 2-naphthol.

-

Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Caption: Synthesis workflow for this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectrum and the wavelength of maximum absorption (λ_max) of this compound.

Materials:

-

This compound

-

Spectroscopic grade solvents (e.g., ethanol, cyclohexane, acetonitrile)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the desired spectroscopic grade solvent.

-

Prepare a series of dilutions from the stock solution to obtain concentrations in the range where absorbance is linear with concentration (typically 0.1 to 1.0 absorbance units).

-

Record the UV-Vis absorption spectrum of each solution from approximately 200 nm to 400 nm, using the pure solvent as a blank.

-

Identify the wavelength(s) of maximum absorbance (λ_max).

-

Plot absorbance at λ_max versus concentration to generate a Beer-Lambert law calibration curve and determine the molar extinction coefficient (ε).

Fluorescence Spectroscopy

Objective: To determine the fluorescence emission spectrum, the wavelength of maximum emission (λ_em), and the relative fluorescence quantum yield (Φ_f) of this compound.

Materials:

-

This compound

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54)

-

Spectroscopic grade solvents

-

Fluorometer

-

Quartz fluorescence cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Emission Spectrum:

-

Prepare a dilute solution of this compound in the desired solvent with an absorbance of approximately 0.1 at the excitation wavelength (λ_ex), which is typically the λ_max determined from the UV-Vis spectrum.

-

Record the fluorescence emission spectrum by scanning the emission monochromator while exciting at λ_ex.

-

Identify the wavelength of maximum emission (λ_em).

-

-

Fluorescence Quantum Yield (Relative Method):

-

Prepare a series of solutions of both the this compound sample and the fluorescence standard in the same solvent (if possible) with absorbances ranging from 0.01 to 0.1 at the same excitation wavelength.

-

Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

-

Measure the fluorescence emission spectrum for each solution, ensuring identical experimental conditions (e.g., excitation and emission slit widths).

-

Integrate the area under the corrected emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The fluorescence quantum yield of the sample (Φ_f,sample) can be calculated using the following equation: Φ_f,sample = Φ_f,std * (m_sample / m_std) * (n_sample² / n_std²) where:

-

Φ_f,std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions, respectively.

-

-

Caption: Workflow for determining relative fluorescence quantum yield.

Conclusion

While direct experimental data for this compound is limited, this guide provides a solid foundation for understanding its photochemical properties based on the behavior of related naphthol compounds. The provided experimental protocols offer a starting point for researchers to fully characterize its photophysics and explore its photochemical reactivity. The potential for this compound to form reactive quinone methide intermediates upon photoexcitation makes it a compound of interest for further investigation in synthetic chemistry and drug development. It is strongly recommended that the photophysical parameters be experimentally determined to build upon the foundational information presented in this guide.

Commercial Availability and Technical Guide for 1-Methyl-2-naphthol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, suppliers, and key technical data for 1-Methyl-2-naphthol (CAS No. 1076-26-2). This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors requiring this chemical compound.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, catering to different research and development needs. The purity levels, available quantities, and pricing can vary among suppliers. A summary of this information is provided in the table below to facilitate easy comparison.

| Supplier | Purity | Available Quantities | Price (USD/EUR) |

| ChemicalBook | 98% | 50mg, 5mg | $45 (50mg), €496.53 (5mg)[1] |

| CymitQuimica | 98% | 100mg, 250mg, 1g, 5g, 10g, 25g | €39.00 (100mg), €50.00 (250mg), €95.00 (1g), €213.00 (5g), €507.00 (10g), Inquire (25g)[2] |

| Hit2Lead (ChemBridge) | 95% | 1g | $77[3] |

| Key Organics | >95% | 1g | £264.00[4] |

| Henan Aochuang Chemical Co., Ltd. | 98% | Inquire for bulk quantities | Inquire[1] |

| Shanghai Run-Biotech Co., Ltd. | Inquire | Inquire | Inquire[1] |

| Bide Pharmatech Ltd. | Inquire | Inquire | Inquire[1] |

| Shanghai GaoDao Pharmaceutical Co., Ltd. | Inquire | Inquire | Inquire[1] |

| Shanghai YuanYe Biotechnology Co., Ltd. | Inquire | Inquire | Inquire[1] |

| Chengdu Senior Pharma Technology Co. Ltd. | Inquire | Inquire | Inquire[1] |

| Shanghai alkynechem Co., Ltd. | Inquire | Inquire | Inquire[1] |

Physicochemical Properties

| Property | Value |

| CAS Number | 1076-26-2[3] |

| Molecular Formula | C₁₁H₁₀O[3] |

| Molecular Weight | 158.20 g/mol [3] |

| Appearance | Solid[2] |

| Melting Point | 112 °C |

| Boiling Point | 243.28 °C at 760 mmHg |

| IUPAC Name | 1-methylnaphthalen-2-ol[3] |

Synthesis and Purification

General Synthesis Protocol: Methylation of 2-Naphthol

A common method for the synthesis of this compound is through the methylation of 2-naphthol. While various specific reagents and conditions can be employed, a general protocol is outlined below, based on established chemical principles.

Materials:

-

2-Naphthol

-

Methylating agent (e.g., dimethyl sulfate, methyl iodide)

-

Base (e.g., potassium carbonate, sodium hydroxide)

-

Solvent (e.g., acetone, ethanol, or a greener alternative like dimethyl carbonate)[4]

-

Reaction vessel with stirring and temperature control

-

Extraction and purification apparatus

Procedure:

-

Dissolve 2-naphthol and a suitable base in an appropriate solvent within the reaction vessel.

-

With continuous stirring, slowly add the methylating agent to the solution at a controlled temperature.

-

Allow the reaction to proceed for a specified time, monitoring its progress using techniques like Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and neutralize any excess base.

-

Extract the crude product using an organic solvent.

-

Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain the crude this compound.

Purification by Recrystallization

The crude product can be purified by recrystallization to obtain a higher purity solid.

Materials:

-

Crude this compound

-

Recrystallization solvent (e.g., ethanol, methanol, or a solvent mixture)

-

Heating and cooling apparatus

-

Filtration equipment

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent.

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum to remove any residual solvent. The choice of solvent is crucial for effective purification.[5]

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound. A general protocol for its analysis is provided below.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., (5%-phenyl)-methylpolysiloxane)[6]

Sample Preparation:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile, hexane).[7]

-

For biological samples, an extraction and derivatization step may be necessary. For instance, in urine analysis, enzymatic hydrolysis is often performed to cleave conjugates, followed by derivatization with an agent like acetic anhydride.[7]

GC-MS Parameters (General):

-

Injector Temperature: 250 °C

-

Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for a short period, then ramp up the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 300 °C).[7]

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Operate in electron ionization (EI) mode, scanning a suitable mass range or in selected ion monitoring (SIM) mode for higher sensitivity.[6]

The resulting chromatogram will show a peak at a specific retention time for this compound, and the mass spectrum of this peak will provide a unique fragmentation pattern for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of this compound.

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum will show characteristic signals for the aromatic protons on the naphthalene ring and the methyl group protons.

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for each of the eleven carbon atoms in the molecule.[3]

Biological Activity and Potential Signaling Pathways

The biological activity of this compound is not as extensively studied as its parent compound, naphthalene. However, based on the metabolism of naphthalene and related compounds, a potential metabolic pathway and its implications can be inferred.

Naphthalene is metabolized in the body by cytochrome P450 (CYP) enzymes to form naphthalene-1,2-oxide. This epoxide can then undergo several transformations, including enzymatic hydration to a dihydrodiol, conjugation with glutathione, or rearrangement to form naphthols.[8] this compound, as a methylated naphthol, may have its own distinct metabolic fate and biological effects.

Potential Metabolic and Signaling Pathway

The following diagram illustrates a hypothesized metabolic pathway for this compound and its potential interaction with cellular signaling, based on the known metabolism of related naphthalenes.

Caption: Hypothesized metabolic pathway of this compound.

This pathway suggests that this compound may undergo Phase I metabolism, potentially generating reactive intermediates. These intermediates can then be detoxified through Phase II conjugation reactions or interact with cellular macromolecules, leading to cellular stress and potential toxicity. Further research is needed to elucidate the specific enzymes and signaling molecules involved in the biological effects of this compound.

Experimental Workflows

Logical Workflow for Investigating Biological Activity

The following diagram outlines a logical workflow for researchers investigating the biological activity of this compound.

Caption: Workflow for assessing biological activity.